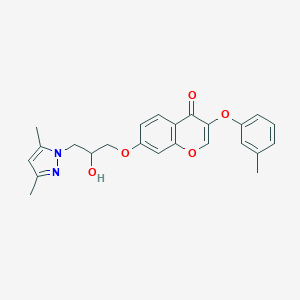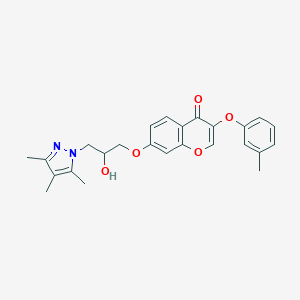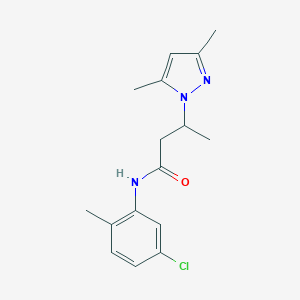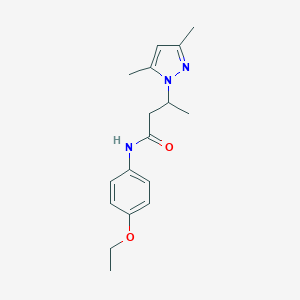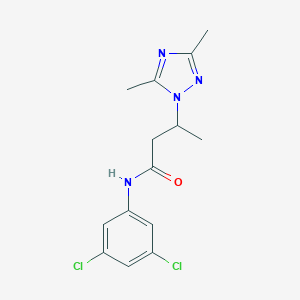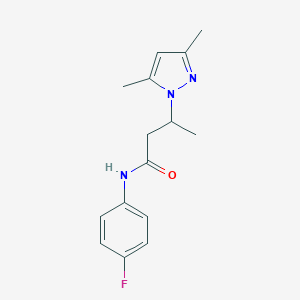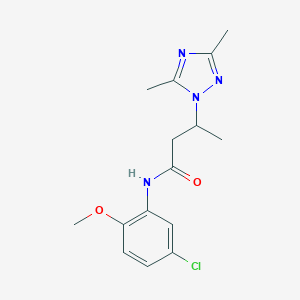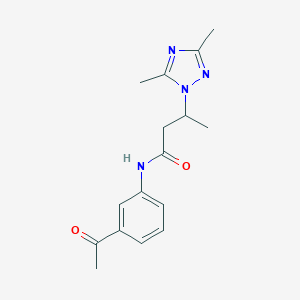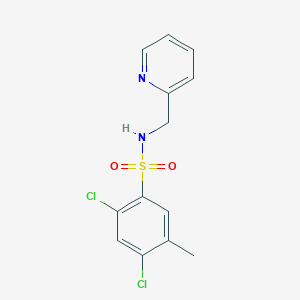
2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound is commonly referred to as DCPTS and is known for its ability to inhibit certain enzymes in the body.
作用機序
DCPTS inhibits the activity of enzymes by binding to the active site of the enzyme. Specifically, DCPTS binds to a specific amino acid residue in the enzyme, preventing the enzyme from carrying out its normal function. This inhibition can be reversible or irreversible depending on the specific enzyme and the concentration of DCPTS used.
Biochemical and Physiological Effects:
DCPTS has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, DCPTS has been shown to reduce inflammation in animal models. DCPTS has also been shown to have antioxidant properties, which may have implications for the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
DCPTS has several advantages for use in lab experiments. Its ability to inhibit specific enzymes makes it a valuable tool for studying enzyme function and regulation. Additionally, DCPTS has been shown to have low toxicity, making it a safer alternative to other enzyme inhibitors. However, DCPTS also has limitations, including its relatively low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research involving DCPTS. One area of interest is the development of DCPTS analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms underlying DCPTS's anti-inflammatory and antioxidant effects. Finally, DCPTS may have potential therapeutic applications in the treatment of inflammatory diseases and cancer, and further research is needed to explore these possibilities.
合成法
DCPTS can be synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-pyridinemethanol. The resulting product is then reacted with ammonia to form DCPTS. This synthesis method has been optimized to produce high yields of pure DCPTS.
科学的研究の応用
DCPTS has been used in various research applications, including the study of enzymes involved in cancer and inflammation. Specifically, DCPTS has been shown to inhibit the activity of a key enzyme involved in the production of inflammatory molecules in the body. This inhibition has potential therapeutic implications for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2,4-dichloro-5-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-6-13(12(15)7-11(9)14)20(18,19)17-8-10-4-2-3-5-16-10/h2-7,17H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHWSSHQWHWHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

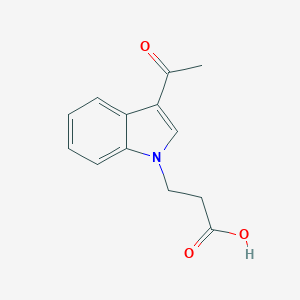
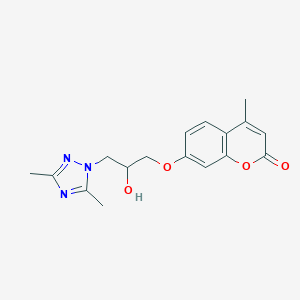

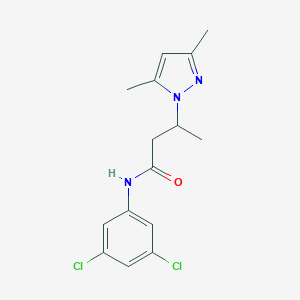
![7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497334.png)
